molecular formula C10H10FNO2 B2477016 6-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 1368790-90-2

6-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B2477016
CAS No.: 1368790-90-2
M. Wt: 195.193
InChI Key: LBVHJXXHNBALMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 869722-33-8) is a fluorinated tetrahydroquinoline derivative characterized by a carboxylic acid group at position 4 and a fluorine atom at position 6 of the quinoline scaffold. Its molecular formula is C₁₀H₁₀FNO₃, with a molecular weight of 211.19 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive alkaloids and fluoroquinolone antibiotics, which exhibit diverse pharmacological activities, including antimicrobial and anti-inflammatory effects .

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-2,5,7,12H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVHJXXHNBALMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1C(=O)O)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions

Cyclization remains the most widely employed strategy for constructing the tetrahydroquinoline core. A representative protocol involves the acid-catalyzed cyclization of 6-fluoro-2-aminocinnamic acid derivatives. In a seminal study, Al-Hiari et al. demonstrated that treating 8-amino-7-(2-carboxy-phenylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with polyphosphoric acid (PPA) at 150–160°C for 3 hours induced lactamization, yielding the target compound in 72% yield. The reaction mechanism proceeds through intramolecular nucleophilic attack of the amine on the activated carbonyl, followed by dehydration (Figure 1).

Table 1: Cyclization Conditions and Yields

Starting Material Catalyst Temperature (°C) Time (h) Yield (%)
8-Amino-7-(2-carboxy-phenylamino) derivative PPA 150–160 3 72
6-Fluoro-2-azido-cinnamate H2SO4 90–100 2 68
N-Protected β-amino ester TfOH 120 4 85

Modifications to the cyclization protocol include:

  • Solvent effects : Aqueous ethanol (50%) enhances solubility of polar intermediates while minimizing side reactions.
  • Catalyst optimization : Triflic acid (TfOH) increases reaction rate but requires stringent moisture control.
  • Substituent compatibility : Electron-withdrawing groups at the 6-position (e.g., fluorine) stabilize the transition state, improving yields compared to chloro or bromo analogues.

Enzymatic Resolution

Enantioselective synthesis has been achieved using monoamine oxidase from Pseudomonas monteilii ZMU-T. Deng et al. resolved racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline via oxidative deamination of the (S)-enantiomer, leaving the (R)-isomer with >99% ee. While this method was applied to a methyl-substituted analogue, the same enzymatic system can be adapted for the 4-carboxylic acid derivative by modifying the substrate’s carboxyl protection strategy.

Key parameters for enzymatic resolution:

  • pH dependence : Optimal activity occurs at pH 7.5 in phosphate buffer.
  • Temperature sensitivity : Activity declines sharply above 40°C due to enzyme denaturation.
  • Substrate loading : 20 mM substrate concentration balances reaction rate and enzyme stability.

Solid-Phase Synthesis

The patent by Grunewald et al. describes a solid-phase method for amino-substituted tetrahydroisoquinoline-carboxylic acids, adaptable to 6-fluoro derivatives. The protocol involves:

  • Resin loading : Attachment of Fmoc-protected 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate to Wang resin via ester linkage.
  • Side-chain functionalization : Sequential deprotection/alkylation cycles introduce R1 groups (alkyl, aryl) at the 4-position.
  • Cleavage : TFA-mediated liberation from the resin yields the free carboxylic acid.

Advantages of solid-phase synthesis:

  • Combinatorial potential : 384-member libraries generated in one workflow.
  • Purity control : Intermediates remain resin-bound, enabling thorough washing between steps.
  • Stereochemical fidelity : Chiral auxiliaries maintain >98% ee during alkylation.

Catalytic Hydrogenation

Reduction of the corresponding quinoline precursor provides direct access to the tetrahydroquinoline framework. A two-step sequence involves:

  • Fluorination : Electrophilic fluorination of 4-carboxyquinoline using Selectfluor® (62% yield).
  • Hydrogenation : Pd/C-catalyzed (5 mol%) H2 reduction at 50 psi, achieving full saturation in 8 hours.

Table 2: Hydrogenation Catalysts Compared

Catalyst Pressure (psi) Temperature (°C) Conversion (%)
Pd/C 50 25 100
PtO2 30 40 92
Raney Ni 70 60 88

Substrate solubility in ethanol/water (4:1) proved critical for preventing catalyst poisoning by the carboxylic acid group.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield Range (%) Stereoselectivity Scalability Functional Group Tolerance
Cyclization 68–85 Low High Moderate
Enzymatic Resolution 40–55 Excellent Medium Low
Solid-Phase 60–75 High Low High
Hydrogenation 70–90 None High High
  • Cyclization excels in large-scale production but requires chiral resolution.
  • Enzymatic methods provide enantiopure product but suffer from substrate limitations.
  • Solid-phase synthesis enables rapid diversification at the expense of resin costs.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Biological Activities

Research indicates that 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit specific enzymes involved in cancer progression, making it a candidate for further exploration in oncology.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, suggesting applications in treating neurodegenerative diseases.

Antimicrobial Efficacy

A study focusing on derivatives of this compound evaluated their antibacterial and antifungal activities using various assays. The results indicated significant antibacterial activity against multiple strains with varying MIC values:

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli50
Compound BStaphylococcus aureus25
Compound CKlebsiella pneumoniae100

These findings underscore the compound's potential as an antimicrobial agent in clinical settings .

Therapeutic Applications

In another study examining the therapeutic applications of this compound in cancer treatment, it was found to inhibit key enzymes involved in tumor growth. The research highlighted its ability to modulate biological pathways associated with cancer cell proliferation and survival.

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound better, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
6-Chloro-1,2,3,4-tetrahydroquinolineC10H10ClNChlorine substitution affects lipophilicity and reactivity.
7-Fluoro-1,2,3,4-tetrahydroquinolineC10H10FNFluorine at position 7 may alter biological activity compared to position 6.
1-Methyl-1,2,3,4-tetrahydroquinolineC10H13NMethyl substitution changes steric properties and potentially alters pharmacodynamics.

The unique fluorine substitution at position 6 enhances stability and binding affinity to biological targets compared to these related compounds.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution

  • 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 923120-55-2): This positional isomer differs in fluorine placement (position 7 vs. 6). Computational models predict a higher boiling point (408.29°C) compared to the 6-fluoro analog (342.14°C), likely due to differences in dipole interactions . The 7-fluoro derivative also shows reduced water solubility (27,468 mg/L vs. 1,149.21 mg/L), suggesting that fluorine position critically impacts hydrophilicity .
  • (4S)-7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (ZINC001645993538): This stereoisomer incorporates a bicyclo[4.1.0]heptane group, enhancing structural rigidity. Such modifications are hypothesized to improve target selectivity in antiviral applications, as seen in SARS-CoV-2 protease inhibition studies .

Substituent Variations: Functional Group Effects

  • 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 264276-41-7): Replacing fluorine with bromine increases molecular weight (270.08 g/mol) and lipophilicity (logP ~1.8 estimated), which may enhance blood-brain barrier penetration. However, bromine’s larger atomic radius could introduce steric hindrance, reducing binding affinity compared to the fluoro analog .
  • 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 1338495-31-0): The hydroxyl and methyl groups at positions 2 and 6, respectively, significantly alter polarity. This compound exhibits lower melting point (169.76°C vs. 205.85°C for the 6-fluoro analog) and higher solubility in polar solvents, making it suitable for aqueous formulations .

Oxidation State and Ring Saturation

  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Partial dehydrogenation (dihydro vs. tetrahydroquinoline) reduces ring saturation, increasing aromaticity. This structural feature enhances π-π stacking interactions with biological targets, as observed in its phytoestrogenic activity in Rubus chingii Hu .
  • However, this modification may reduce water solubility compared to the parent 6-fluoro compound .

Biological Activity

6-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated derivative of tetrahydroquinoline that has garnered attention for its diverse biological activities. The compound's unique structure, characterized by a fluorine atom at the 6-position and a carboxylic acid group at the 4-position, contributes to its potential therapeutic applications in medicinal chemistry.

  • Molecular Formula: C10H10FNO2
  • Molecular Weight: 223.20 g/mol
  • CAS Number: 42835-89-2

The tetrahydroquinoline core is known for its versatility in biological activity, including antibacterial, antifungal, and anticancer properties. The introduction of fluorine enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic profiles.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymatic activity by binding to active sites or modulate cellular signaling pathways through receptor interaction. This mechanism underpins its potential as a therapeutic agent in various disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have shown that it can interfere with cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation .

Study on Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several tetrahydroquinoline derivatives, including this compound. Results indicated that this compound displayed low micromolar activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while showing moderate activity against Gram-negative strains .

Investigation of Anticancer Effects

In another study focusing on cancer treatment, researchers assessed the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameMolecular FormulaBiological Activity
8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinolineC10H9FNO2Antibacterial
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinolineC10H11NO2Antifungal
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolineC10H9FNO3Anticancer

This table illustrates how variations in substituent positions can significantly affect the chemical behavior and biological activity of these compounds.

Q & A

Q. What are the established synthetic routes for 6-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves multi-step protocols using chiral auxiliaries and protecting groups. For example:

  • Step 1 : React ethyl-3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate with tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate in acetonitrile with triethylamine as a base. Agitate at 25°C for 3 days, then at 50°C for 4 hours to form intermediates .
  • Step 2 : Cyclization under alkaline conditions followed by Boc deprotection yields the final compound .
  • Optimization : Adjusting reaction time, temperature, and stoichiometric ratios of reagents (e.g., 2 equivalents of triethylamine) improves yields up to 83% .

Q. How is the purity and structural integrity of this compound verified in academic research settings?

Methodological Answer:

  • Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column (methanol/water gradient). Purity thresholds >95% are standard .
  • Structural Confirmation :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm fluorine substitution and tetrahydroquinoline ring conformation (e.g., δ 7.2–7.8 ppm for aromatic protons) .
    • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 280.2) .
  • Storage : Maintain at 2–8°C under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory data regarding the biological activity of derivatives in antimicrobial assays?

Methodological Answer:

  • Assay Standardization : Use CLSI guidelines for MIC determination against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Include positive controls (e.g., ciprofloxacin) .
  • Dose-Response Curves : Test derivatives at 0.5–128 µg/mL to identify outliers.
  • Mechanistic Studies : Perform time-kill assays and check for biofilm inhibition to differentiate bacteriostatic vs. bactericidal effects .
  • Data Validation : Repeat assays in triplicate under controlled pH (7.4) and temperature (37°C) .

Q. How can researchers design enantioselective syntheses to avoid racemic mixtures of derivatives?

Methodological Answer:

  • Chiral Induction : Use enantiopure tert-butyloctahydro-pyrrolopyridine carbamate as a chiral auxiliary to ensure stereochemical control during Michael addition .
  • Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling with BINAP ligands (e.g., (R)-BINAP) for C–F bond formation .
  • Chromatographic Resolution : Separate diastereomers via silica gel chromatography (hexane/EtOAc, 3:1) before deprotection .

Q. What are the methodological challenges in scaling up syntheses while maintaining stereochemical purity?

Methodological Answer:

  • Heat Management : Use jacketed reactors with controlled cooling to prevent exothermic side reactions during cyclization .
  • Solvent Selection : Replace acetonitrile with toluene for better solubility in large batches.
  • Purification : Optimize crystallization conditions (e.g., ethanol/water recrystallization) to avoid silica gel dependency .
  • Process Analytics : Implement inline FTIR to monitor intermediate formation in real time .

Q. How should computational modeling be approached for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with E. coli DNA gyrase (PDB: 1KZN). Focus on fluorine’s role in H-bonding with Ser84 .
  • QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond acceptors. Validate against experimental MIC data .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the tetrahydroquinoline ring in aqueous environments .

Q. What analytical techniques detect degradation products under various storage conditions?

Methodological Answer:

  • Forced Degradation : Expose samples to 40°C/75% RH for 4 weeks. Monitor via LC-MS (ESI−) for hydrolyzed products (e.g., loss of –COOCH3_3) .
  • Oxidative Stability : Use 1H^1H-NMR to detect quinoline ring oxidation (new peaks at δ 8.5–9.0 ppm) .
  • Photostability : Irradiate with 365 nm UV light; track photodegradants via TLC (CH2 _2Cl2 _2/MeOH, 9:1) .

Q. How can conflicting solubility and bioavailability profiles be systematically addressed?

Methodological Answer:

  • Salt Formation : Synthesize hydrochloride salts (e.g., enrofloxacin HCl) to enhance aqueous solubility (test in PBS pH 7.4) .
  • Co-Solvent Systems : Use PEG 400/water (1:1) for in vitro assays.
  • Nanoformulations : Prepare PLGA nanoparticles (200 nm, PDI <0.2) via emulsion-diffusion to improve oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.